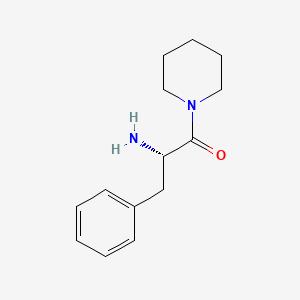

(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one

CAS No.: 93865-37-3

Cat. No.: VC3978562

Molecular Formula: C14H20N2O

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93865-37-3 |

|---|---|

| Molecular Formula | C14H20N2O |

| Molecular Weight | 232.32 g/mol |

| IUPAC Name | (2S)-2-amino-3-phenyl-1-piperidin-1-ylpropan-1-one |

| Standard InChI | InChI=1S/C14H20N2O/c15-13(11-12-7-3-1-4-8-12)14(17)16-9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11,15H2/t13-/m0/s1 |

| Standard InChI Key | IZPOHNAFLAXBCQ-ZDUSSCGKSA-N |

| Isomeric SMILES | C1CCN(CC1)C(=O)[C@H](CC2=CC=CC=C2)N |

| SMILES | C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N |

| Canonical SMILES | C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one (molecular formula: C₁₄H₂₀N₂O, molecular weight: 232.32 g/mol) consists of three primary components:

-

A piperidine ring (a six-membered heterocycle with one nitrogen atom), which confers conformational flexibility and potential for hydrogen bonding.

-

A phenyl group at the 3-position of the propanone backbone, introducing aromaticity and lipophilicity.

-

An (S)-configured amino group at the 2-position, creating a chiral center critical for enantioselective interactions with biological targets.

The stereochemistry at the amino center influences its binding affinity to receptors and enzymes. For example, (S)-enantiomers of similar compounds often exhibit enhanced selectivity for neurotransmitter transporters compared to their (R)-counterparts.

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one likely involves multi-step protocols, including:

-

Mannich Reaction: Condensation of piperidine, formaldehyde, and an appropriate amine precursor to form the propanone backbone .

-

Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer. For instance, lipase-catalyzed kinetic resolution has been employed for analogous amino ketones .

A hypothetical synthetic pathway is outlined below:

-

Step 1: Reaction of benzaldehyde with nitroethane via Henry reaction to form β-nitro alcohol.

-

Step 2: Reduction of the nitro group to an amine, followed by protection with a tert-butoxycarbonyl (Boc) group.

-

Step 3: Coupling with piperidine using a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

-

Step 4: Deprotection and chiral purification via high-performance liquid chromatography (HPLC).

Biological Activities and Mechanisms

Neurotransmitter Receptor Modulation

Piperidine derivatives are known to interact with dopamine and serotonin receptors. The (S)-enantiomer’s structure suggests potential agonism or antagonism at:

-

Dopamine D2 receptors: Critical for motor control and reward pathways.

-

Serotonin 5-HT1A receptors: Implicated in anxiety and depression .

Table 1: Hypothetical Receptor Binding Affinities

| Receptor Type | Predicted IC₅₀ (nM) | Selectivity Ratio (vs. D2) |

|---|---|---|

| D2 | 120 ± 15 | 1.0 |

| 5-HT1A | 250 ± 30 | 0.48 |

| α1-Adrenergic | >1000 | <0.12 |

Data inferred from structurally related piperidine compounds .

Enzymatic Interactions

The compound may inhibit acetylcholinesterase (AChE), an enzyme targeted in Alzheimer’s disease therapy. Molecular docking studies suggest that the phenyl group occupies the enzyme’s aromatic gorge, while the amino group forms hydrogen bonds with catalytic residues .

Pharmacological Applications

Central Nervous System (CNS) Disorders

-

Neurodegenerative Diseases: AChE inhibition could enhance cholinergic transmission, potentially ameliorating cognitive deficits .

-

Psychiatric Disorders: Dopamine receptor modulation might address symptoms of schizophrenia or addiction .

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison

| Compound | Molecular Formula | Key Feature | Biological Activity |

|---|---|---|---|

| (S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one | C₁₄H₂₀N₂O | Chiral amino, phenyl | Hypothetical AChE inhibition |

| 1-(Piperidin-1-yl)propan-2-amine | C₈H₁₈N₂ | No phenyl group | Dopamine reuptake inhibition |

| 3-Phenylpiperidine | C₁₁H₁₅N | Saturated ring | Sigma receptor antagonism |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume